4-Iodo-5-(1-methylpyrazol-4-yl)isoxazole
Overview
Description
4-Iodo-5-(1-methylpyrazol-4-yl)isoxazole is a heterocyclic compound that features an isoxazole ring substituted with an iodine atom and a 1-methylpyrazol-4-yl group. Isoxazoles are known for their significant biological activities and are commonly found in various pharmaceuticals. The presence of iodine and the pyrazole moiety in this compound potentially enhances its reactivity and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Iodo-5-(1-methylpyrazol-4-yl)isoxazole typically involves the formation of the isoxazole ring followed by the introduction of the iodine and pyrazole groups. One common method is the cycloaddition reaction, where a nitrile oxide reacts with an alkyne to form the isoxazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Catalysts such as copper (I) or ruthenium (II) are often employed to facilitate the cycloaddition reactions, while metal-free synthetic routes are also explored to reduce costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-Iodo-5-(1-methylpyrazol-4-yl)isoxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the electronic properties of the compound.
Substitution: Both the iodine and pyrazole groups can participate in substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Halogenation reagents like iodine and bromine, as well as nucleophiles like amines and thiols, are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the isoxazole ring .
Scientific Research Applications
4-Iodo-5-(1-methylpyrazol-4-yl)isoxazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and combinatorial libraries.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the development of new materials with specific electronic and optical properties
Mechanism of Action
The mechanism of action of 4-Iodo-5-(1-methylpyrazol-4-yl)isoxazole involves its interaction with specific molecular targets, such as enzymes and receptors. The isoxazole ring can mimic natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. The iodine and pyrazole groups can enhance binding affinity and selectivity, making the compound a potent inhibitor of various biological pathways .
Comparison with Similar Compounds
Similar Compounds
5-Iodo-3-methylisoxazole: Similar in structure but lacks the pyrazole group.
4-Bromo-5-(1-methylpyrazol-4-yl)isoxazole: Similar but with a bromine atom instead of iodine.
5-(1-Methylpyrazol-4-yl)isoxazole: Lacks the halogen substitution.
Uniqueness
4-Iodo-5-(1-methylpyrazol-4-yl)isoxazole is unique due to the presence of both the iodine atom and the 1-methylpyrazol-4-yl group. This combination enhances its reactivity and biological activity, making it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
4-iodo-5-(1-methylpyrazol-4-yl)-1,2-oxazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6IN3O/c1-11-4-5(2-9-11)7-6(8)3-10-12-7/h2-4H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKLJNAXDPVFWKH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=C(C=NO2)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6IN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501243872 | |
Record name | Isoxazole, 4-iodo-5-(1-methyl-1H-pyrazol-4-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501243872 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1354704-13-4 | |
Record name | Isoxazole, 4-iodo-5-(1-methyl-1H-pyrazol-4-yl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1354704-13-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Isoxazole, 4-iodo-5-(1-methyl-1H-pyrazol-4-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501243872 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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